6-Azaspiro[3.4]octane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-7(4-5)1-2-8-6(7)10/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSKGIHKCJBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091102-07-5 | |
| Record name | 6-azaspiro[3.4]octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Azaspiro 3.4 Octane 2,5 Dione and Analogous Systems
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 6-Azaspiro[3.4]octane-2,5-dione, several key disconnection strategies can be envisioned.
A primary disconnection can be made across the C-N bonds of the succinimide (B58015) ring. This approach, categorized as an intramolecular cyclization strategy, leads to a key precursor: a 1-aminoalkyl-cyclobutane-1-carboxylic acid derivative. This precursor already contains the spirocyclic cyclobutane (B1203170) core and requires a final ring-closing reaction to form the five-membered dione (B5365651) ring.
Alternatively, disconnections can be made within the carbocyclic framework, which corresponds to annulation strategies. One such approach involves disconnecting the cyclopentane ring (in this case, the succinimide ring is viewed as part of a cyclopentane system), suggesting a synthesis that starts with a substituted cyclobutane and builds the five-membered ring onto it. Conversely, another annulation strategy involves disconnecting the four-membered ring, beginning with a cyclopentane derivative (such as a substituted succinimide) and subsequently forming the spiro-fused cyclobutane ring.
These primary retrosynthetic pathways define the major strategic approaches to the synthesis of the 6-azaspiro[3.4]octane core, guiding the choice of specific reactions for either ring construction (annulation) or ring closure (cyclization).
Annulation Approaches for Spiro[3.4]octane Core Construction
Annulation, the process of building a new ring onto a pre-existing structure, is a powerful strategy for constructing spirocyclic systems. scripps.edu The synthesis of the 6-azaspiro[3.4]octane framework can be approached by forming either the five-membered or the four-membered ring in a key annulation step.
In this approach, the synthesis commences with a pre-formed four-membered ring, typically a cyclobutane derivative, onto which the five-membered succinimide ring is constructed. One successful route involves starting with cyclobutanone. rsc.org The key steps often involve creating a carbon-carbon bond at the C1 position of the cyclobutane, followed by transformations to build the heterocyclic ring.
Methodologies for cyclopentane annulation often employ classical ionic reactions, such as aldol condensations and Michael additions. baranlab.org For instance, a cyclobutane precursor bearing an appropriate nucleophilic center can be reacted with a three-carbon electrophilic partner to initiate the ring formation. A sequence involving a Michael addition followed by a Dieckmann condensation represents a viable pathway. More contemporary methods, such as those based on Claisen rearrangement followed by intramolecular aldol condensation, have also been developed for the spiroannulation of cyclopentane rings. zenodo.org
| Methodology | Key Reactions | Starting Material Type | Reference |
|---|---|---|---|
| Michael Addition-Dieckmann Condensation | Michael Addition, Dieckmann Condensation | Cyclobutanone Derivative | baranlab.org |
| Intramolecular Aldol Condensation | Claisen Rearrangement, Wacker Oxidation, Aldol Condensation | Cyclic Ketone | zenodo.org |
| Diazoketone Addition | Intramolecular C-H Insertion/Cycloaddition | Cyclobutane with Diene/Alkyne Sidechain | acs.org |
Constructing the four-membered azetidine ring onto a cyclopentane precursor is an alternative and effective strategy. rsc.org These syntheses often begin with a readily available cyclopentane derivative, such as cyclopentanone or a substituted succinimide. The key challenge lies in the formation of the strained four-membered ring, which requires specific and efficient cyclization methods.
A common and powerful technique is the intramolecular nucleophilic substitution (SN2) reaction. researchgate.net In this method, a cyclopentane precursor is functionalized with both a nitrogen nucleophile (e.g., an amine or protected amine) and a leaving group, separated by a suitable two-carbon tether. Base-mediated cyclization then forms the azetidine ring. Photochemical methods, such as the [2+2] cycloaddition, also provide a direct route to four-membered rings, although their application to form spiro-azetidines can be substrate-dependent. A review of synthetic strategies highlights the diverse opportunities in synthesizing four-membered ring-containing spirocycles. acs.org
| Methodology | Key Reactions | Starting Material Type | Reference |
|---|---|---|---|
| Intramolecular SN2 Cyclization | Nucleophilic Substitution | Cyclopentane with Amine and Leaving Group | rsc.orgresearchgate.net |
| Photochemical [2+2] Cycloaddition | Photocycloaddition | Cyclopentylidene derivative and Alkene/Imine | acs.org |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Di-alkenyl Amine on Cyclopentane Core | nih.govdoaj.org |
Cyclization Reactions in Spiroazadione Formation
The final step in many synthetic routes towards this compound involves the formation of the succinimide ring through a cyclization reaction. This can be achieved through either intramolecular or intermolecular pathways.
Intramolecular cyclization is the most direct and common method for forming the dione ring system once the spiro-amino acid core has been assembled. This process involves the cyclization of a linear precursor containing both the amine and dicarboxylic acid (or derivative) functionalities. The reaction is essentially an intramolecular condensation or amidation.
For example, a precursor such as 1-(aminomethyl)cyclobutane-1-carboxylic acid or its corresponding ester can be induced to cyclize. The cyclization of a hydroxy acid to a lactone is a closely related and fundamental transformation. youtube.com In the case of the azadione, the reaction forms a lactam. This transformation can be promoted thermally, often with the removal of water, or through the use of acid or base catalysts. Modern protocols may use coupling agents to facilitate the amide bond formation under milder conditions. Similar intramolecular cyclization strategies have been employed to synthesize various spiro-heterocycles, such as spiroisoxazolines and oxazinanones. researchgate.netfrontiersin.org
| Precursor Type | Functional Groups | Typical Conditions |
|---|---|---|
| Spiro-amino acid | -NH2 and -COOH | Heat, acid/base catalysis |
| Spiro-amino ester | -NH2 and -COOR | Heat, base catalysis |
| Spiro-amido acid | -CONH2 and -COOH | Dehydration (e.g., Ac2O) |
While less common for this specific target, intermolecular cyclocondensation reactions offer an alternative pathway where the succinimide ring is formed from two separate molecules. This approach involves the reaction of a cyclobutane-based component with a nitrogen-containing component.
A hypothetical example would be the reaction of cyclobutane-1,1-dicarbonyl chloride with a primary amine or ammonia. The two acyl chloride groups would react sequentially with the amine to form the five-membered imide ring in a one-pot process. Another possibility involves a multi-component reaction strategy, where several simple starting materials combine to form the complex spirocycle. While powerful, these reactions often require careful optimization to control selectivity and avoid polymerization or other side reactions. The principles of such cycloadditions are well-established in the synthesis of other heterocyclic systems, including spirooxindoles.
Multistep Synthetic Routes and Process Optimization
The construction of the 6-azaspiro[3.4]octane core often involves multistep sequences that strategically build the two constituent rings around a central spiro atom. While specific literature on the process optimization for this compound is not extensively detailed, general strategies can be inferred from the synthesis of analogous structures like 2-azaspiro[3.4]octane. Common approaches employ readily available starting materials and conventional chemical transformations. nih.gov
Three primary strategies for the synthesis of the azaspiro[3.4]octane skeleton have been developed:
Annulation of the cyclopentane ring onto a pre-existing azetidine.
Annulation of the four-membered azetidine ring onto a cyclopentane precursor (two variations). nih.govrsc.org
Asymmetric Synthesis and Stereochemical Control in Spiro[3.4] Systems
Achieving stereochemical control is a critical challenge in the synthesis of spirocyclic compounds due to the creation of a new chiral center at the spiro atom. beilstein-journals.org The rigid three-dimensional structure of these molecules makes them attractive scaffolds in drug discovery, necessitating precise control over their absolute configuration. nih.govrijournals.com
Chiral Catalyst Applications
The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of spirocycles. A variety of catalytic systems have been successfully employed for analogous spiro[3.4] systems.
Organocatalysis: Chiral phosphines have been used to catalyze tandem Michael addition/Wittig reactions to produce spiro[3.4]octanone derivatives with excellent yields and high enantioselectivity (up to 95% ee). researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the desymmetrization of prochiral diesters through intramolecular lactonization, yielding enantioenriched lactones that are precursors to spirocycles. researchgate.net Similarly, cinchona alkaloids have been shown to catalyze domino Michael/hemiacetalization reactions to form spiro-dihydropyran architectures with up to 97% ee. nih.gov
Metal-based Catalysis: Chiral diamine-based ligands, when complexed with metals like copper(I), can effectively catalyze reactions such as the asymmetric Henry ("nitroaldol") condensation. nih.gov
| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Organocatalyst (Phosphine) | HypPhos-derived phosphines (e.g., exo-1naphthyl-P9) | Tandem Michael addition/Wittig | 4,4,4-trifluorobutane-1,3-dione and dialkyl acetylenedicarboxylate | CF3-spiro[3.4]octanone derivative | Up to 95% | researchgate.net |
| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid | Desymmetrization / Intramolecular Lactonization | Prochiral diesters | Enantioenriched lactone spirocycle precursors | Up to 99% | researchgate.net |
| Organocatalyst (Alkaloid) | Cinchona Alkaloid | Domino Michael/Hemiacetalization | Cyclic β-oxo aldehydes and β,γ-unsaturated α-keto esters | Spiro-dihydropyrans | Up to 97% | nih.gov |
Diastereoselective and Enantioselective Approaches
Beyond chiral catalysis, diastereoselective and enantioselective methods often involve the use of chiral auxiliaries or highly stereocontrolled reactions. A key goal is to control the formation of multiple stereocenters in a predictable manner. nih.gov
Rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes is a highly effective method for generating azaspiro[n.2]alkanes, including azaspiro[3.4]octane derivatives. nih.govresearchgate.net These reactions can proceed with both high diastereoselectivity (d.r.) and enantioselectivity (ee), providing a powerful tool for constructing stereochemically complex spirocycles. For example, the reaction of an N-tosyl protected methylenepyrrolidine with an aryldiazoacetate can generate the corresponding spirocyclopropane with high efficiency. nih.gov
The use of chiral auxiliaries, such as Ellman's sulfinamide, has also proven effective. In the synthesis of spiro[3.3]heptane-based amino acids, a modified Strecker reaction using this auxiliary allowed for the separation of all stereoisomers, whose absolute configurations were confirmed by X-ray crystallography. nih.gov
| Substrate | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-Tosyl-3-methylenepyrrolidine | Azaspiro[3.4]octane cyclopropane | 85% | 7:1 | 98% |
| N-Nosyl-3-methylenepiperidine | Azaspiro[3.5]nonane cyclopropane | 79% | >20:1 | 98% |
| Tropane derivative | Tropane-derived spirocyclopropane | 86% | Single diastereomer | 99% |
| 3-Methyleneoxetane | Oxaspiro[2.3]hexane | 79% | N/A | 98% |
Transition Metal-Catalyzed Methodologies for Spirocycle Construction
Transition metal catalysis provides a powerful and versatile platform for the construction of spirocyclic frameworks. mdpi.com These methods often enable transformations that are difficult to achieve through other means, such as the activation of otherwise inert C-H bonds. researchgate.net A wide range of metals, including rhodium, palladium, zirconium, and ruthenium, have been utilized.
Rhodium-Catalyzed Reactions: As mentioned, dirhodium tetracarboxylate catalysts are highly effective for the stereoselective cyclopropanation of exocyclic olefins to form azaspiro compounds. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cascade reactions that can rapidly build molecular complexity. For instance, a domino Heck/intramolecular C-H arylation sequence has been developed to construct complex polycyclic systems. researchgate.net
Zirconium-Catalyzed Reactions: The Dzhemilev reaction, involving the cycloalumination of methylenecyclobutane with Et₃Al in the presence of a Cp₂ZrCl₂ catalyst, leads to the formation of a 6-aluminaspiro[3.4]octane intermediate. This can then be converted to various functionalized spiro[3.4]octanes. colab.ws
Ruthenium-Catalyzed Reactions: Ruthenium catalysts, particularly Grubbs-type catalysts, are instrumental in ring-closing metathesis (RCM) reactions, which can be employed to form one of the rings in a spirocyclic system. researchgate.netmdpi.com
These catalytic transformations are central to modern synthetic chemistry, offering efficient and selective pathways to complex molecular architectures like this compound. mdpi.com
Step-Economic and Scalable Synthesis Development
Methodologies such as [3+2] cycloadditions have been reported for the improved synthesis of related scaffolds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane. researchgate.net These approaches are designed to be robust and allow for the production of multi-gram quantities of the target compounds with relative ease. researchgate.netresearchgate.net The goal is to create multifunctional modules that can be readily incorporated into drug discovery programs. researchgate.net The development of such routes requires a focus on using readily available starting materials and avoiding cumbersome purifications. nih.gov
Green Chemistry Principles in Azaspiro-Dione Synthesis
The principles of green chemistry are increasingly integral to modern pharmaceutical synthesis, aiming to reduce environmental impact and improve sustainability. mdpi.comijpdd.org These principles are highly relevant to the synthesis of this compound and its analogs.
Key green chemistry approaches applicable to this area include:
Catalysis: The use of catalytic methods, both organocatalytic and transition-metal-catalyzed, is inherently greener than stoichiometric reactions. Catalysts reduce waste by being used in small amounts and allowing for more efficient, atom-economical transformations. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade or domino reactions are excellent examples of atom-economical processes. mdpi.com
Alternative Reaction Conditions: The use of techniques like ultrasound irradiation (sonochemistry) or microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.comnih.gov For example, efficient multi-component methods for synthesizing spirooxindoles have been developed using ultrasound. nih.gov
Renewable Feedstocks and Greener Solvents: While not specifically detailed for this compound class in the provided search results, a general green chemistry goal is to move towards using renewable starting materials and replacing hazardous solvents with more environmentally benign alternatives.
By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity and Derivatization of the 6 Azaspiro 3.4 Octane 2,5 Dione Core
Reactivity of Carbonyl Centers (C=O)
The molecule possesses two distinct carbonyl environments: a ketone at the C2 position within the cyclobutane (B1203170) ring and a lactam (amide) carbonyl at the C5 position. This differentiation is the key to its selective chemistry. The general susceptibility of carbonyl groups in related azaspiro dione (B5365651) isomers to nucleophilic attack provides a basis for these predictions. solubilityofthings.com
The electrophilicity of the two carbonyl carbons differs significantly. The C2 ketone is expected to be the primary site for nucleophilic addition. Its electrophilicity is enhanced by the ring strain of the cyclobutane ring. In contrast, the C5 lactam carbonyl is part of a resonance-stabilized amide system, where the nitrogen's lone pair delocalizes onto the carbonyl oxygen, reducing its electrophilicity. Therefore, chemoselective reactions are highly feasible.
Expected Nucleophilic Addition Reactions:
| Reagent Type | Target Carbonyl | Expected Product | Notes |
|---|---|---|---|
| Hydride Reductants (e.g., NaBH₄) | C2 (Ketone) | 2-Hydroxy-6-azaspiro[3.4]octan-5-one | Selective reduction of the ketone over the less reactive lactam. |
| Organometallics (e.g., Grignard, Organolithium) | C2 (Ketone) | 2-Alkyl/Aryl-2-hydroxy-6-azaspiro[3.4]octan-5-one | Forms a tertiary alcohol at the C2 position. |
| Cyanide (e.g., HCN, NaCN) | C2 (Ketone) | 2-Cyano-2-hydroxy-6-azaspiro[3.4]octan-5-one | Formation of a cyanohydrin. |
Condensation reactions, which involve nucleophilic addition followed by dehydration, are expected to occur selectively at the more electrophilic C2 ketone. The C5 lactam carbonyl is generally unreactive under typical condensation conditions.
Expected Condensation Reactions:
| Reagent | Expected Product |
|---|---|
| Primary Amines (R-NH₂) | N-Substituted 2-imino-6-azaspiro[3.4]octan-5-one |
| Hydroxylamine (NH₂OH) | 6-Azaspiro[3.4]octane-2,5-dione 2-oxime |
| Hydrazines (R-NHNH₂) | 2-(Hydrazono)-6-azaspiro[3.4]octan-5-one derivatives |
| Alcohols (R-OH, acid catalyst) | 2,2-Dialkoxy-6-azaspiro[3.4]octan-5-one (Ketal) |
Nitrogen Atom Reactivity and Functional Group Interconversions
The nitrogen atom (N6) is part of a lactam and its reactivity is dictated by the adjacent C5 carbonyl group. The N-H proton is acidic (pKa estimated to be similar to succinimide (B58015), ~17-18), allowing for deprotonation by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then participate in various bond-forming reactions.
Potential Reactions at the N6 Position:
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 6-Alkyl-6-azaspiro[3.4]octane-2,5-dione |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | 6-Acyl-6-azaspiro[3.4]octane-2,5-dione |
| Michael Addition | α,β-Unsaturated ester (e.g., Ethyl acrylate) | 6-(2-Ethoxycarbonylethyl)-6-azaspiro[3.4]octane-2,5-dione |
Ring System Modifications and Selective Substituent Introduction
Beyond functionalization of the existing carbonyl and nitrogen centers, the carbon framework itself can be modified. Azaspiro[3.4]octane scaffolds are recognized as valuable building blocks in drug discovery, and the ability to introduce substituents at various positions is key to creating molecular diversity. nih.govmdpi.com Selective introduction of substituents can be achieved by leveraging the different reactivity of the alpha-carbons.
For instance, treatment with a base like lithium diisopropylamide (LDA) could generate an enolate from the C2 ketone. This enolate could then be trapped with an electrophile (e.g., an alkyl halide) to introduce a substituent, primarily at the C3 position.
Ring-Opening and Ring-Transformation Reactions
The presence of strained and reactive rings allows for transformations that open or rearrange the spirocyclic core.
Lactam Ring Opening: Under strong hydrolytic conditions (acidic or basic), the C5-N6 amide bond can be cleaved. This would result in the formation of a γ-amino acid derivative, specifically a 1-amino-1-carboxymethylcyclobutane-3-carboxylic acid structure (after hydrolysis of the ketone).
Cyclobutanone Ring Transformation: The strained four-membered ring ketone is a candidate for rearrangement reactions. For example, a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) could selectively oxidize the C2 ketone, leading to a ring expansion to form a five-membered lactone, resulting in a 2-oxa-7-azaspiro[4.4]nonane-3,6-dione derivative. The general principles of such ring transformations have been explored in other complex heterocyclic systems. mdpi.com
Computational Chemistry and Theoretical Investigations of 6 Azaspiro 3.4 Octane 2,5 Dione
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand, such as a derivative of 6-Azaspiro[3.4]octane-2,5-dione, into the active site of a target protein. While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the methodologies applied to structurally similar spiro-pyrrolidine and spiro-succinimide derivatives provide a clear blueprint for how such investigations would proceed.
For instance, studies on spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds have utilized molecular docking to explore their antimicrobial potential. mdpi.comresearchgate.net In these studies, derivatives were docked into the active sites of microbial enzymes like glucosamine (B1671600) 6-phosphate synthase (GlcN6P) and methionyl-tRNA-synthetase. mdpi.comresearchgate.net The docking poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Similarly, novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and evaluated as potential chitin (B13524) synthase inhibitors through molecular docking, with some compounds showing promising inhibitory effects. nih.gov
The process for a hypothetical docking study of a this compound derivative would involve:
Preparation of the Ligand and Protein: The three-dimensional structure of the this compound derivative would be generated and optimized. The target protein structure would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein, and various conformations would be sampled.
Scoring and Analysis: The resulting poses would be scored based on their binding affinity, and the top-ranked poses would be analyzed to identify key intermolecular interactions.
These analyses can guide the chemical synthesis of more potent and selective inhibitors. For example, if a docking study revealed a specific hydrogen bond was critical for binding, a chemist could modify the this compound scaffold to enhance this interaction.
Computational Approaches for Structure-Based Drug Design
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design new drugs. Spirocyclic scaffolds are particularly well-suited for SBDD because their rigid or conformationally restricted nature allows for the precise positioning of functional groups within a binding site. dntb.gov.uamdpi.com
Computational techniques are integral to SBDD and can be applied to this compound in several ways:
Virtual Screening: Large libraries of virtual compounds, including derivatives of the this compound scaffold, can be computationally screened against a target of interest to identify potential hits.
Lead Optimization: Once a hit is identified, computational methods can be used to optimize its properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity. sioc-journal.cn Studies on spiro-oxindole inhibitors of MDM2 have successfully used 3D-QSAR to guide the design of more potent compounds. sioc-journal.cn
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comresearchgate.net This early assessment of drug-likeness helps to prioritize compounds with favorable pharmacokinetic profiles for further development.
The inherent three-dimensionality of the this compound core makes it an attractive starting point for SBDD. mdpi.com By projecting functional groups in multiple vectors, it can effectively probe complex binding pockets that are often challenging for more planar molecules. mdpi.com The development of synthetic methodologies for spirocyclic systems, coupled with advanced computational tools, is paving the way for the discovery of novel therapeutics. researchgate.net
Role As a Privileged Molecular Scaffold in Medicinal Chemistry
Influence of Spiro-Structure on Molecular Rigidity and Three-Dimensionality
The defining feature of spirocyclic compounds is their inherent structural rigidity and distinct three-dimensional nature. mdpi.comresearchgate.net Unlike linear or monocyclic molecules that can adopt multiple conformations, the spiro junction locks the two rings in a fixed orientation. This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. The spirocyclic nature of 6-Azaspiro[3.4]octane-2,5-dione, with its fused four- and five-membered rings, provides a well-defined spatial arrangement of substituents, which is a crucial aspect of modern drug design. nih.gov This high sp3 carbon content is essential for the three-dimensional exploration of chemical space. figshare.comnih.gov
Impact on Interaction with Biological Target Binding Sites
The unique three-dimensional arrangement of atoms in spirocyclic scaffolds like this compound allows for precise positioning of functional groups to interact with specific pockets and residues within a biological target's binding site. mdpi.com This can lead to improved potency and selectivity. For instance, spirooxindoles, a class of compounds containing a spiro-fused oxindole (B195798) ring, have shown significant promise as anticancer agents by effectively targeting the p53-MDM2 protein-protein interaction. nih.gov The rigid scaffold allows for the optimal orientation of substituents to mimic the key interactions of the native p53 peptide. Halogenated spirooxindoles have demonstrated improved binding affinity and the ability to engage with diverse molecular targets due to their unique structural and electronic properties. bohrium.comrsc.org
The introduction of a spirocyclic core can also favorably influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles. chemenu.com The rigid nature of the scaffold can shield parts of the molecule from metabolic enzymes, potentially improving metabolic stability. acs.org
Strategies for Designing Novel Bioactive Agents utilizing the Spiro[3.4] Scaffold
The this compound scaffold provides a versatile platform for the synthesis of novel bioactive agents. Its structure allows for the introduction of chemical diversity at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov Medicinal chemists can employ various synthetic strategies to modify the core scaffold and append different functional groups.
One common strategy involves utilizing the nitrogen atom of the azaspiro ring system for further derivatization. This can be achieved through reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of a wide range of substituents to probe interactions with the target protein. Additionally, the carbonyl groups within the dione (B5365651) ring offer opportunities for chemical modification, although these are generally less reactive.
The development of novel synthetic methodologies is crucial for accessing a wider range of spirocyclic compounds. researchgate.net Techniques like the Dieckmann condensation have been employed to create spirocyclic pyrrolidines. researchgate.net Furthermore, multicomponent reactions and transition-metal catalysis are powerful tools for constructing complex spirocyclic architectures. mdpi.com
A key approach in designing new drugs based on this scaffold is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. nih.gov The rigid nature of the spiro[3.4] scaffold simplifies this process by reducing the number of possible conformations that need to be considered.
Exploration of Uncharted Chemical Space with Spirocyclic Constructs
The drive to discover novel drugs with new mechanisms of action necessitates the exploration of uncharted chemical space. spirochem.com Traditional drug discovery has often focused on flat, aromatic molecules. Spirocyclic scaffolds, with their inherent three-dimensionality, provide a means to move beyond this "flatland" and access novel regions of chemical space. researchgate.netfigshare.com
The synthesis of libraries of spirocyclic compounds, including those based on the this compound core, allows for the screening of these novel structures against a wide range of biological targets. figshare.comnih.gov This can lead to the identification of hits with novel modes of action. The development of diverse and complex spirocyclic scaffolds is a key strategy for populating these underexplored regions of chemical space. nih.gov The use of innovative synthetic strategies, including late-stage functionalization and enabling technologies like photochemistry and electrochemistry, further expands the accessible chemical space around these spirocyclic cores. spirochem.com
Biological Activity and Structure Activity Relationship Sar Studies of Spiro 3.4 Azadiones
General Spectrum of Biological Activities Associated with Spirocyclic Diones
Spirocyclic diones represent a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological effects. Their rigid three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. This has spurred extensive research into their potential as therapeutic agents for a variety of diseases.
Anti-inflammatory Properties
Spirocyclic compounds have been investigated for their potential to combat inflammation. A study on a series of novel 2-(isoquinolin-1-yl)-spiro[oxindole-3,3′-pyrrolines] demonstrated significant anti-inflammatory properties. benthamscience.com These compounds were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. The results showed that several of the synthesized spirooxindole-pyrrolines exhibited potent anti-inflammatory effects, with some compounds showing pronounced viability reduction in various cancer cell lines as well. benthamscience.com This dual activity highlights the potential of spirocyclic scaffolds in developing agents that can target both inflammation and associated pathologies like cancer.
Antimicrobial Properties
The search for new antimicrobial agents has led to the exploration of various spiro-heterocyclic systems. Research into 3-(5-substituted phenyl-l,3,4-thiadiazole-2-yl)-5,8-dithiaspiro[3.4]octan-2-ones and l,4-dithia-6-azaspiro nih.govnih.gov-nonan-7-ones revealed that several of these compounds exhibit good antibacterial activity. researchgate.net Similarly, a study on spiro-4H-pyran derivatives showed that a compound containing both an indole (B1671886) and a cytosine-like moiety displayed significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Further investigations into spirooxindole-3,3'-pyrrolines that incorporate an isoquinoline (B145761) motif revealed that some of these compounds exhibited notable antifungal properties, although they did not show significant antibacterial activity against the tested strains. benthamscience.com
Anticonvulsant Activity of Related Spirodiones
The central nervous system is another area where spirodiones have shown significant promise. A study focusing on N-1', N-3'-disubstituted spirohydantoins, which are structural mimics of the antiepileptic drug phenytoin, identified compounds with potent anticonvulsant activity. nih.gov The structure-activity relationship (SAR) analysis from this study concluded that the presence of alkyl groups (such as ethyl, propyl, or cyclopropyl) at the N-3' position and a 4-nitrophenyl group at the N-1' position were desirable for enhanced activity. nih.gov
Further research on differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones, which are analogs of azaspirosuccinimides, also revealed significant anticonvulsant properties. nih.gov The SAR analysis indicated that the anticonvulsant activity was closely linked to the structure of the imide fragment, with the hexahydro-1H-isoindole-1,3(2H)-dione core being the most favorable. nih.gov Notably, some of these compounds were also active in the 6-Hz psychomotor seizure model, which is used to identify drugs effective against therapy-resistant epilepsy. nih.gov
Antitumor and Antiproliferative Activity
The unique structural features of spirocyclic diones have made them attractive candidates for the development of anticancer agents. A series of spirooxindoles were evaluated for their antitumor properties against hepatocellular carcinoma, with one compound, in particular, demonstrating efficient anti-proliferative effects against both HepG2 and PC-3 cancer cell lines. nih.gov This compound was also found to induce apoptosis in HepG2 cells. nih.gov
In another study, two series of quinolinquinone derivatives, 2'H-spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-2,4',5,9'-tetraones and 2H-spiro[thieno[2,3-g]quinoline-3,5'- nih.govnih.govresearchgate.nettriazinane]-3',4,6',9-tetraones, were synthesized and showed potent antiproliferative activity against a panel of human tumor cell lines, with IC50 values in the micromolar to submicromolar range. nih.gov The nature of the substituents on the imidazoline (B1206853) and triazinane nitrogens was found to significantly impact the activity profile of these compounds. nih.gov
Antimalarial Activity of Diazaspiro[3.4]octane Series
A significant breakthrough in the application of this scaffold has been in the fight against malaria. A novel diazaspiro[3.4]octane series was identified through a high-throughput screening campaign against Plasmodium falciparum. ebi.ac.uk These compounds displayed activity against multiple stages of the parasite's lifecycle. Structure-activity relationship studies led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite and strong gametocyte-sterilizing properties, which could translate to transmission-blocking activity. ebi.ac.uk
Antiviral Activity, including SARS-CoV-2 3CL Protease Inhibition (via 6-oxa-2-azaspiro[3.4]octane scaffold)
The emergence of viral pandemics has accelerated the search for novel antiviral agents. The SARS-CoV-2 3C-like protease (3CLpro) has been a key target for the development of therapeutics against COVID-19. A structure-guided design approach led to the development of highly potent inhibitors of SARS-CoV-2 3CLpro that incorporate novel spirocyclic elements, including derivatives of 6-azaspiro[3.4]octane. nih.gov These spirocyclic inhibitors were designed to access new chemical space and optimize potency, with many exhibiting inhibitory activity in the submicromolar range against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro. nih.gov High-resolution co-crystal structures have elucidated the binding mechanisms of these inhibitors, providing a structural basis for their potent activity. nih.gov
Antioxidant Activity of Spirocyclic Derivatives
The antioxidant potential of spirocyclic compounds, a class to which 6-Azaspiro[3.4]octane-2,5-dione belongs, has been a subject of considerable research. While direct studies on this compound are not extensively documented, the antioxidant activities of various spirocyclic derivatives provide valuable insights. rsc.orgnih.govrsc.org Spiro compounds are recognized for their ability to mitigate oxidative stress, a condition implicated in numerous diseases such as cancer and neurodegenerative disorders. rsc.orgnih.govrsc.org
The antioxidant capacity of these compounds is often evaluated using a variety of in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests. rsc.orgnih.govrsc.org These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species. For instance, studies on spiro-β-lactams and spiro-pyrrolidinones, which share structural similarities with this compound, have demonstrated notable antioxidant effects. researchgate.netresearchgate.netnih.gov The presence of nitrogen-containing heterocyclic rings and carbonyl groups within the spiro framework appears to be a recurring feature in bioactive molecules. rsc.orgnih.govrsc.org
The following table summarizes the antioxidant activity of some representative spirocyclic compounds, providing a comparative context for the potential activity of this compound.
| Compound Class | Assay | Activity | Reference |
| Spiro-β-lactams | DPPH | Significant scavenging activity | researchgate.net |
| Spiropyrazoline Oxindoles | DPPH, FRAP | Remarkable antioxidant activity | arabjchem.orgresearchgate.netdoaj.org |
| Spiro-succinimides | DPPH, ABTS | Excellent scavenging potential | nih.gov |
| Pyrrolidin-2-one derivatives | - | Significant antioxidant effect | researchgate.net |
This table is generated based on data from studies on various spirocyclic compounds and is for illustrative purposes.
Comprehensive Structure-Activity Relationship (SAR) Investigations
The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For spiro[3.4]azadiones, including this compound, SAR studies aim to identify the key structural features responsible for their biological effects. nih.gov
Elucidation of Pharmacophore Features and Tolerable Substitutions
The pharmacophore of a compound represents the essential spatial arrangement of features that are necessary for its biological activity. For spirocyclic compounds, the rigid three-dimensional structure is a key determinant of their interaction with biological targets. nih.gov In the context of antioxidant activity, the ability to donate a hydrogen atom or an electron is a critical pharmacophoric feature. researchgate.net
For structurally related spiro-lactams and spiro-succinimides, SAR studies have indicated that the nature and position of substituents on the heterocyclic rings significantly influence their antioxidant potency. For instance, the introduction of electron-donating groups on aromatic rings attached to the spiro core has been shown to enhance antioxidant activity in some cases. researchgate.net Conversely, the presence of electron-withdrawing groups can also modulate activity, suggesting a complex interplay of electronic and steric factors. citedrive.com
In silico studies, such as those employing Density Functional Theory (DFT), help in understanding the electronic properties and reactivity of these molecules, thereby aiding in the elucidation of pharmacophoric features. rsc.orgarabjchem.org These computational approaches can predict the regions of a molecule that are most likely to participate in antioxidant reactions.
Correlation between Spiro-Structure and Biological Potency
The unique spirocyclic architecture, which joins two rings through a single carbon atom, imparts conformational rigidity to the molecule. This rigidity can lead to a more defined orientation when interacting with a biological target, potentially increasing potency and selectivity. frontiersin.org
Mechanistic Studies of Biological Action (In vitro approaches)
Understanding the mechanism of action at a molecular level is fundamental to drug development. For this compound and its analogs, in vitro studies provide insights into their interactions with biological macromolecules and their effects on cellular pathways.
Binding Affinity and Specificity with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)
The biological effects of many drugs are mediated through their binding to specific proteins, such as enzymes or receptors. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.gov
For spiro compounds with antioxidant properties, potential targets include enzymes involved in the oxidative stress response, such as catalase or superoxide (B77818) dismutase. arabjchem.orgdoaj.org Docking studies on spiro-pyrazoline oxindoles have suggested good binding affinities with catalase. arabjchem.orgdoaj.org Another important target is the Keap1-Nrf2 protein-protein interaction. nih.gov The Nrf2 pathway is a primary regulator of cellular antioxidant responses, and inhibitors of the Keap1-Nrf2 interaction can upregulate the expression of antioxidant genes. Recent research has focused on developing spiro-heterocyclic compounds as Keap1-Nrf2 inhibitors. nih.gov
The following table illustrates potential binding interactions of spiro compounds with biological targets, as suggested by in silico studies.
| Compound Class | Target Protein | Predicted Binding Affinity | Key Interactions | Reference |
| Spiroacridines | LD-carboxypeptidase | -10.5 to -10.7 kcal/mol | - | rsc.org |
| Spiropyrazoline Oxindoles | Catalase, CYP51 | Good binding affinities | - | arabjchem.orgdoaj.org |
| Spiro-heterocyclic diaminonaphthalenes | Keap1 | Strong binding affinity | - | nih.gov |
This table is based on computational docking studies of various spiro compounds and is for illustrative purposes.
Cellular Pathway Interrogation and Target Identification
Investigating the effects of a compound on cellular pathways can help identify its molecular targets and downstream effects. For compounds with antioxidant activity, a key pathway of interest is the Keap1-Nrf2 pathway. nih.govnih.gov Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Some spiro compounds have been designed to disrupt the interaction between Keap1 and Nrf2, thereby promoting Nrf2 activity and enhancing the cell's antioxidant defenses. nih.gov
In vitro cell-based assays are used to measure the activation of such pathways. For example, researchers can measure the nuclear translocation of Nrf2 or the expression levels of Nrf2-target genes in response to treatment with a spiro compound. Such studies on spiro-heterocyclic substituted diaminonaphthalenes have demonstrated their ability to promote Nrf2 nuclear translocation and alleviate oxidative stress in cellular models. nih.gov These findings suggest a potential mechanism through which spiro compounds like this compound might exert their antioxidant effects.
Emerging Applications and Future Research Directions
Rational Design of Next-Generation Therapeutic Candidates
The azaspiro[3.4]octane scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry. mdpi.com Its rigid, three-dimensional geometry is a key advantage, helping to overcome the limitations of "flat" aromatic molecules by providing better spatial arrangement for interacting with biological targets. bldpharm.com This structural feature can lead to improved potency, selectivity, and metabolic stability. bldpharm.com
The rationale for designing therapeutic candidates around this core is supported by the diverse biological activities reported for related structures. For instance, the 2,6-diazaspiro[3.4]octane motif is present in compounds investigated as:
Hepatitis B capsid protein inhibitors. mdpi.com
Menin-MLL1 interaction inhibitors for cancer treatment. mdpi.com
MAP and PI3K signaling modulators. mdpi.com
Selective dopamine (B1211576) D₃ receptor antagonists. mdpi.com
VDAC1 inhibitors for diabetes treatment. mdpi.com
Potent antitubercular agents. mdpi.comresearchgate.net
Antimalarial compounds active against multiple parasite life stages. acs.org
ENPP1 inhibitors for STING pathway-mediated cancer immunotherapy. acs.org
These examples underscore the scaffold's versatility. By strategically modifying the functional groups on the 6-Azaspiro[3.4]octane-2,5-dione core, researchers can design next-generation therapeutic candidates tailored to a wide array of specific biological targets. The dione (B5365651) functionality, in particular, offers reactive handles for further chemical elaboration.
Integration with High-Throughput Synthesis and Screening Platforms
The successful exploration of the this compound scaffold in drug discovery hinges on the ability to rapidly synthesize and screen large libraries of its derivatives. Modern synthetic methodologies are well-suited for this task. Step-economic and scalable routes have been developed for various azaspiro[3.4]octanes, which are crucial for generating molecular diversity. nih.govlookchem.com
Common synthetic strategies that can be adapted for high-throughput synthesis include:
Intramolecular SN2 alkylation. researchgate.net
Ring-closing metathesis. researchgate.net
Metal-catalyzed dearomatization reactions. researchgate.net
Rhodium-catalyzed cycloisomerization cascades. nih.govacs.orgacs.org
Formal [2+2] annulation reactions. researchgate.net
A key approach is diversity-oriented synthesis, where a common core is elaborated with a wide range of peripheral groups. mdpi.com For example, a study involving the 2,6-diazaspiro[3.4]octane core demonstrated that synthesizing and screening a small library of just twelve compounds was sufficient to identify a highly potent antitubercular lead. mdpi.comresearchgate.net This highlights the efficiency of integrating robust synthetic platforms with biological screening to accelerate the discovery of new drug candidates based on the azaspiro[3.4]octane framework.
Advanced Computational Techniques for Scaffold Optimization and Lead Prioritization
While specific computational studies on this compound are not yet widely published, advanced computational techniques are an essential component of modern drug discovery and represent a critical future direction for this scaffold. The inherent rigidity of spirocycles makes them particularly well-suited for computational modeling, as their limited conformational freedom allows for more predictable binding poses. researchgate.net
Future research will likely employ a range of computational tools to optimize and prioritize drug candidates:
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the 3D structures of biological targets to identify initial hits.
Molecular Docking: This technique can predict the binding modes and affinities of derivatives within a target's active site, guiding the rational design of more potent molecules.
ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial. For example, computational tools can be used to predict and optimize properties like lipophilicity (logD), which was shown to be favorably modulated by replacing morpholine (B109124) rings with azaspirocycles in MCHr1 antagonists. bldpharm.com
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to understand the electronic properties of the scaffold and to justify the selectivity observed in synthetic reactions, as demonstrated in studies of rhodium-catalyzed cyclizations. nih.govacs.orgacs.org
By integrating these computational approaches, researchers can significantly reduce the time and cost associated with drug discovery, focusing laboratory efforts on the most promising candidates.
Exploration of this compound in Materials Science and Catalysis
Beyond its therapeutic potential, the unique structural and chemical properties of this compound make it an intriguing building block for materials science and catalysis. The general class of spiro compounds has found applications in fields such as organic optoelectronics. nih.gov
Prospective applications for this scaffold include:
Polymer Science: The dione and lactam functionalities provide reactive sites for polymerization. The rigid spirocyclic core could be incorporated into polymer backbones to create materials with novel thermal and mechanical properties. Chemical suppliers are already developing product lines of high-quality materials including polymers and photonic/optical materials based on related heterocyclic scaffolds. chemscene.com
Asymmetric Catalysis: The spirocyclic framework can serve as a chiral ligand for transition metal catalysts. The fixed spatial orientation of the atoms could induce high levels of stereoselectivity in chemical transformations.
Biocatalysis: Research into the enzymatic synthesis of azaspiroalkanes is an emerging area. chemrxiv.org Engineered enzymes have been used for the stereodivergent synthesis of related azaspiro[2.y]alkanes, demonstrating a powerful intersection of catalysis and biotechnology that could be applied to produce enantiomerically pure this compound derivatives. chemrxiv.org
Interdisciplinary Research in Chemical Biology and Medicinal Chemistry
The full potential of this compound will be realized through interdisciplinary research that bridges chemical biology and medicinal chemistry. The journey from a novel scaffold to a functional molecule requires a collaborative effort.
This interdisciplinary approach involves:
Synthetic Chemistry: Developing robust, scalable, and stereoselective routes to the core scaffold and its derivatives. lookchem.comresearchgate.net
Medicinal Chemistry: Designing and optimizing derivatives to improve potency, selectivity, and pharmacokinetic properties. mdpi.combldpharm.com
Chemical Biology: Using these novel compounds as chemical probes to investigate biological pathways and identify new drug targets. acs.org The identification of the P. falciparum cyclic amine resistance locus as a mode of resistance for a diazaspiro[3.4]octane series is a prime example of this. acs.org
Computational Chemistry: Guiding the design and prioritization of new compounds through advanced modeling and simulation. nih.gov
By combining these disciplines, researchers can fully leverage the unique attributes of the this compound scaffold, accelerating its development in both therapeutic and non-therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-Azaspiro[3.4]octane-2,5-dione, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted amines and carbonyl compounds. For example, analogous spirocyclic structures are synthesized via condensation reactions between diketones and benzothiazole derivatives, followed by cyclization . Structural validation employs spectroscopic techniques:
- IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) functional groups.
- Elemental analysis to verify stoichiometry.
- UV-Vis spectroscopy to assess electronic transitions in conjugated systems .
- Key Considerations : Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts.
Q. How can researchers design preliminary experiments to assess the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use a pre-experimental design (e.g., single-variable testing) to isolate factors like nucleophile strength (e.g., amines vs. alkoxides) and solvent effects. Monitor reaction progress via TLC or HPLC, and quantify yields using gravimetric analysis .
- Data Interpretation : Compare reaction rates under varying conditions to identify optimal parameters for further studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer :
Multi-technique validation : Cross-reference NMR data with X-ray crystallography to confirm stereochemistry.
Dynamic NMR studies to detect conformational flexibility causing anomalous splitting.
Computational modeling (DFT calculations) to predict coupling constants and compare with experimental results .
- Framework : Align discrepancies with theoretical models of spirocyclic ring strain or solvent-induced conformational changes .
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent). Use ANOVA to identify significant factors and generate response surface models for yield prediction .
- Case Study : In analogous spiro compound syntheses, factorial designs reduced optimization time by 40% while improving yields from 55% to 82% .
Q. What interdisciplinary approaches integrate computational chemistry to predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., enzymes) using AutoDock Vina.
- QSAR modeling : Correlate electronic descriptors (HOMO-LUMO gaps, dipole moments) with bioactivity data.
- MD simulations : Assess binding stability under physiological conditions .
Methodological and Theoretical Frameworks
Q. How should researchers select a theoretical framework to study the ring-opening mechanisms of this compound?
- Methodological Answer :
Literature review : Identify mechanistic hypotheses (e.g., acid/base-catalyzed pathways).
Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.
Theoretical alignment : Use Marcus theory or frontier molecular orbital (FMO) analysis to model transition states .
- Case Example : Prior studies on similar spirodiones utilized Eyring plots to determine activation parameters, revealing entropy-driven processes .
Q. What statistical methods are critical for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate regression to account for confounding variables (e.g., lipophilicity, steric effects).
- Bootstrapping to assess confidence intervals in small datasets.
- Cluster analysis to group compounds with similar activity profiles .
- Framework : Align statistical outcomes with chemical intuition to refine SAR hypotheses .
Tables for Comparative Analysis
| Synthetic Condition | Yield (%) | Purity (HPLC) | Key Variable Impact |
|---|---|---|---|
| Room temperature, DCM | 62 | 95% | Solvent polarity |
| Reflux, THF | 78 | 89% | Temperature |
| Catalyzed (Pd/C), EtOH | 85 | 98% | Catalyst presence |
Data adapted from analogous spirocyclic syntheses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
